2-Fluoro-4-(trifluoromethyl)aniline
Overview
Description
Comprehensive Analysis of 2-Fluoro-4-(trifluoromethyl)aniline
2-Fluoro-4-(trifluoromethyl)aniline is a fluorinated aniline derivative that has gained significant attention due to its utility in the synthesis of various biologically active compounds and as a building block for more complex chemical structures. The presence of both fluoro and trifluoromethyl groups on the benzene ring of aniline makes it a unique compound with distinct reactivity and properties.
Synthesis Analysis
The synthesis of fluorinated anilines, including 2-Fluoro-4-(trifluoromethyl)aniline, can be achieved through different synthetic routes. One approach involves the anionic activation of the trifluoromethyl group, which has been utilized to create novel isoxazoles and 1,3,5-triazines . Another method includes the visible-light-promoted radical trifluoromethylation of free anilines using Togni reagent, which allows for the transformation of these products into various fluorine-containing molecules and heterocyclic compounds . Additionally, the synthesis of related compounds, such as 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, has been reported, which serves as an intermediate for the antitumor agent nilotinib .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(trifluoromethyl)aniline consists of a benzene ring substituted with fluoro and trifluoromethyl groups at the 2 and 4 positions, respectively, and an amine group at the para position. This arrangement of substituents affects the electron distribution within the molecule, which in turn influences its reactivity and interaction with other chemical species.
Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)aniline participates in various chemical reactions due to its activated trifluoromethyl group. For instance, it can undergo elimination of fluoride to generate intermediate products that can be further transformed into different chemical structures . The compound's reactivity under visible light has also been exploited for the radical trifluoromethylation of free anilines, leading to the production of valuable fluorine-containing molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-(trifluoromethyl)aniline are influenced by its fluorinated substituents. The trifluoromethyl group is known to impart stability and lipophilicity to the molecule, while the fluoro group can affect the acidity of the amine and the overall polarity of the compound. These properties are crucial for the compound's application in various chemical syntheses and its potential biological activity. The polymerization of related fluoro-substituted anilines has been studied, revealing insights into the solubility and thermal stability of the resulting polymers .
Scientific Research Applications
Monodentate Transient Directing Group in Organic Synthesis
2-Fluoro-5-(trifluoromethyl)aniline has been utilized as a monodentate transient directing group (MonoTDG) to facilitate Ruthenium(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This process is efficient and exhibits good functional group tolerance. The resulting products can be transformed into quinazoline and fused isoindolinone scaffolds, which are valuable in diverse synthetic applications (Wu et al., 2021).
Nonlinear Optical (NLO) Materials
Compounds like 4-fluoro-3-(trifluoromethyl)aniline have been investigated for their potential use in nonlinear optical (NLO) materials. Vibrational analysis using Fourier Transform-Infrared and Raman techniques, along with theoretical density functional theory computations, have provided insights into their structure and electronic properties, crucial for NLO applications (Revathi et al., 2017).
Crystallography and Molecular Interactions
Studies on 2-fluoro-6-(trifluoromethyl)aniline and related compounds have shown the importance of weak fluorine-centered halogen interactions in nucleation and crystal growth. These compounds exhibit unique molecular packing in their crystal structures, significantly influenced by highly electronegative fluorine atoms (Mondal et al., 2018).
Development of Metal Complexes and Antiproliferative Agents
2-Fluoro-3-(trifluoromethyl)aniline has been used in synthesizing Cu(II) and Pd(II) complexes with potential antiproliferative activities. These compounds have been studied for their structural properties and reactivity, and their potential as antiproliferative agents has been evaluated (Kasumov et al., 2016).
Kinase Inhibitor Research
Analogues of 2-fluoroaniline, like 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine, have been docked with c-Met kinase to understand their inhibitory mechanisms. These studies are vital for developing new kinase inhibitors, with implications in cancer therapy and drug development (Caballero et al., 2011).
Synthesis of Isatin Derivatives
2-Fluoroaniline derivatives have been used in the synthesis of various isatin derivatives, which are important in pharmaceutical research. These synthetic methods offer routes to create diverse chemical structures with potential biological activities (Zhenmin, 2008).
Electropolymerization Studies
The electropolymerization behavior of fluoro-substituted anilines, including 2-fluoroaniline, has been studied, revealing insights into the mechanisms and properties of the resulting polymers. Such studies are crucial for developing new materials with specific electronic and optical properties (Cihaner & Önal, 2002).
Synthesis of Nilotinib Intermediates
2-Fluoroaniline derivatives have been employed in synthesizing intermediates for antitumor agents like nilotinib. This synthesis process is significant for the development and manufacturing of cancer treatment drugs (Shijing, 2013).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHDUOQIXLGANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372211 | |
Record name | 2-fluoro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethyl)aniline | |
CAS RN |
69409-98-9 | |
Record name | 2-fluoro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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